(E)-N-cyclopentyl-1-(3-(4-nitrophenyl)acryloyl)indoline-5-sulfonamide
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Overview
Description
(E)-N-cyclopentyl-1-(3-(4-nitrophenyl)acryloyl)indoline-5-sulfonamide is a synthetic organic compound known for its potential applications in medicinal chemistry and materials science. This compound features a complex structure with multiple functional groups, including a nitrophenyl group, an acrylamide moiety, and a sulfonamide group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-cyclopentyl-1-(3-(4-nitrophenyl)acryloyl)indoline-5-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
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Formation of the Acrylamide Intermediate
Starting Materials: 4-nitrobenzaldehyde and an appropriate amine.
Reaction: The aldehyde undergoes a condensation reaction with the amine to form the corresponding imine, which is then reduced to yield the acrylamide intermediate.
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Cyclopentylation
Starting Materials: The acrylamide intermediate and cyclopentylamine.
Reaction: The acrylamide intermediate reacts with cyclopentylamine under acidic or basic conditions to introduce the cyclopentyl group.
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Indoline-5-sulfonamide Formation
Starting Materials: The cyclopentylated acrylamide and indoline-5-sulfonyl chloride.
Reaction: The final step involves the reaction of the cyclopentylated acrylamide with indoline-5-sulfonyl chloride to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N-cyclopentyl-1-(3-(4-nitrophenyl)acryloyl)indoline-5-sulfonamide can undergo various chemical reactions, including:
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Oxidation
Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Products: Oxidation of the nitrophenyl group can lead to the formation of nitro derivatives or further oxidation to carboxylic acids.
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Reduction
Reagents: Reducing agents like lithium aluminum hydride or hydrogenation catalysts.
Products: Reduction of the nitro group to an amine, which can further react to form different derivatives.
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Substitution
Reagents: Nucleophiles such as amines or thiols.
Products: Substitution reactions can occur at the sulfonamide or acrylamide moieties, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or hydrogenation over palladium on carbon.
Substitution: Nucleophiles like sodium azide or thiols in polar solvents.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-cyclopentyl-1-(3-(4-nitrophenyl)acryloyl)indoline-5-sulfonamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features suggest it could interact with various biological targets, making it a candidate for developing new therapeutic agents.
Industry
In the industrial sector, this compound may be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-N-cyclopentyl-1-(3-(4-nitrophenyl)acryloyl)indoline-5-sulfonamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the sulfonamide group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-cyclopentyl-1-(3-(4-nitrophenyl)acryloyl)indoline-5-sulfonamide: Lacks the (E)-configuration, which may affect its reactivity and biological activity.
N-cyclopentyl-1-(3-(4-nitrophenyl)acryloyl)indoline-5-sulfonamide derivatives: Modified at different positions to enhance specific properties.
Uniqueness
(E)-N-cyclopentyl-1-(3-(4-nitrophenyl)acryloyl)indoline-5-sulfonamide is unique due to its (E)-configuration, which can influence its spatial arrangement and interactions with biological targets. This configuration may result in distinct pharmacological profiles compared to its isomers or derivatives.
Properties
IUPAC Name |
N-cyclopentyl-1-[(E)-3-(4-nitrophenyl)prop-2-enoyl]-2,3-dihydroindole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S/c26-22(12-7-16-5-8-19(9-6-16)25(27)28)24-14-13-17-15-20(10-11-21(17)24)31(29,30)23-18-3-1-2-4-18/h5-12,15,18,23H,1-4,13-14H2/b12-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLTOXEJKMIRCKN-KPKJPENVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)C2=CC3=C(C=C2)N(CC3)C(=O)C=CC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)NS(=O)(=O)C2=CC3=C(C=C2)N(CC3)C(=O)/C=C/C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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